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Compound of Interest

Compound Name: 6,7-Dimethoxyquinoxalin-2-ol

Cat. No.: B1312644 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6,7-Dimethoxyquinoxalin-2-ol, with the CAS number 5739-98-0, is a heterocyclic organic

compound belonging to the quinoxaline class. Quinoxaline derivatives are a significant focus in

medicinal chemistry due to their diverse and potent biological activities. This guide provides a

comprehensive overview of the available technical information for 6,7-Dimethoxyquinoxalin-
2-ol, including its chemical properties, a proposed synthesis route based on established

methods, and an exploration of its potential biological significance in the context of related

compounds. Given the limited specific research on this molecule, this document also highlights

areas for future investigation.

Chemical and Physical Properties
Quantitative data for 6,7-Dimethoxyquinoxalin-2-ol is sparse in peer-reviewed literature. The

following table summarizes the fundamental properties derived from supplier information and

computational predictions.
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Property Value Source

CAS Number 5739-98-0 Chemical Supplier Catalogs

Molecular Formula C₁₀H₁₀N₂O₃ Chemical Supplier Catalogs

Molecular Weight 206.20 g/mol Chemical Supplier Catalogs

IUPAC Name 6,7-dimethoxyquinoxalin-2-ol IUPAC Nomenclature

Canonical SMILES
COC1=CC2=C(C=C1OC)N=C(

C=N2)O

Tautomeric Form
6,7-dimethoxy-1H-quinoxalin-

2-one
--INVALID-LINK--

Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of 6,7-Dimethoxyquinoxalin-
2-ol is not readily available in the surveyed literature, a plausible and efficient synthetic route

can be proposed based on well-established methods for the preparation of quinoxalin-2-ols.

The most common approach involves the condensation of an appropriately substituted o-

phenylenediamine with an α-ketoester.

Proposed Synthetic Pathway
The synthesis of 6,7-Dimethoxyquinoxalin-2-ol can be envisioned through the reaction of 4,5-

dimethoxy-1,2-phenylenediamine with a glyoxylate derivative, such as ethyl glyoxylate. This

reaction typically proceeds under mild acidic or neutral conditions and is a widely used method

for constructing the quinoxaline core.
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Reagents and Conditions

4,5-Dimethoxy-1,2-phenylenediamine
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+
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Cyclization/
Aromatization

Solvent (e.g., Ethanol)
Optional: Mild Acid Catalyst
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Caption: Proposed synthesis of 6,7-Dimethoxyquinoxalin-2-ol.

Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on similar syntheses and should be

optimized for the specific reactants.

Dissolution of Reactants: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-

phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

Addition of α-Ketoester: To the stirred solution, add ethyl glyoxylate (1.1 equivalents)

dropwise at room temperature.

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated

(e.g., to 50-60 °C) to facilitate the condensation and cyclization. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

The product may precipitate out of the solution and can be collected by filtration. If the

product remains in solution, the solvent is removed under reduced pressure, and the residue

is purified.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 6,7-
Dimethoxyquinoxalin-2-ol.

Spectral Data
No experimentally derived NMR, IR, or Mass Spectra for 6,7-Dimethoxyquinoxalin-2-ol are

available in the public domain. However, spectral data for its tautomer, 6,7-dimethoxy-2(1H)-

quinoxalinone, is available and provides valuable structural confirmation.

Spectral Data Type
Key Features (for 6,7-dimethoxy-2(1H)-

quinoxalinone)

¹H NMR

Signals corresponding to aromatic protons,

methoxy protons, and an N-H proton are

expected. The chemical shifts would be

influenced by the solvent.

¹³C NMR
Resonances for aromatic carbons, methoxy

carbons, and a carbonyl carbon are anticipated.

IR Spectroscopy

Characteristic peaks for N-H stretching, C=O

stretching (in the quinoxalinone tautomer), C-O

stretching of the methoxy groups, and aromatic

C-H and C=C stretching are expected.

Mass Spectrometry

The molecular ion peak (M+) corresponding to

the exact mass of C₁₀H₁₀N₂O₃ is expected,

along with characteristic fragmentation patterns.

Biological Activity and Potential Applications in
Drug Development
While there is no direct biological data for 6,7-Dimethoxyquinoxalin-2-ol, the quinoxaline

scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have

demonstrated a wide range of biological activities, with anticancer properties being particularly

prominent.
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Structure-Activity Relationship (SAR) Insights from
Related Compounds
Studies on various quinoxaline analogs have revealed that the substitution pattern on the

benzene ring significantly influences their biological activity. The presence of methoxy groups,

in particular, has been associated with potent anticancer effects in related heterocyclic

systems. It is hypothesized that these groups can enhance binding to biological targets through

hydrogen bonding and hydrophobic interactions.

Potential as an Anticancer Agent
Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways

involved in cell proliferation, survival, and angiogenesis. The structural motif of 6,7-
Dimethoxyquinoxalin-2-ol makes it a candidate for investigation as an inhibitor of various

kinases or other enzymes implicated in cancer.

6,7-Dimethoxyquinoxalin-2-ol
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Caption: Potential mechanism of action for quinoxaline-based anticancer agents.
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In Silico Predictions
Computational tools can be employed to predict the potential biological activities and ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 6,7-
Dimethoxyquinoxalin-2-ol. Such in silico studies can guide future experimental work by

prioritizing the most promising biological targets and assessing the compound's drug-likeness.

Future Research Directions
The lack of extensive data on 6,7-Dimethoxyquinoxalin-2-ol presents several opportunities

for future research:

Definitive Synthesis and Characterization: Development and publication of a detailed,

optimized synthetic protocol and full characterization using modern analytical techniques

(NMR, IR, MS, and X-ray crystallography).

Physicochemical Profiling: Experimental determination of key physicochemical properties

such as solubility, pKa, and logP.

Biological Screening: Comprehensive screening of the compound against a panel of cancer

cell lines and other relevant biological targets to identify potential therapeutic applications.

Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to explore the

structure-activity relationships and optimize for potency and selectivity.

Conclusion
6,7-Dimethoxyquinoxalin-2-ol is a chemical entity with a promising scaffold for medicinal

chemistry research. While direct experimental data is currently limited, this guide provides a

foundational understanding based on established chemical principles and the known activities

of structurally related compounds. Further investigation into its synthesis, properties, and

biological activities is warranted to unlock its full potential in the field of drug discovery and

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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